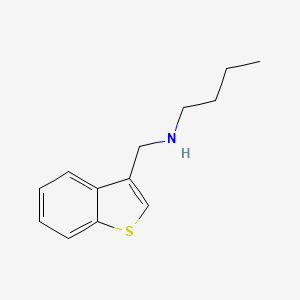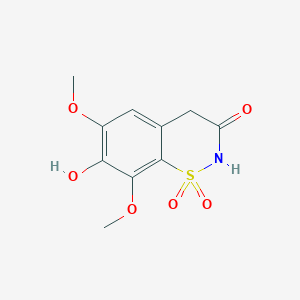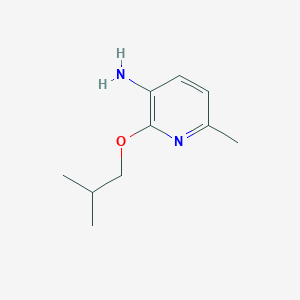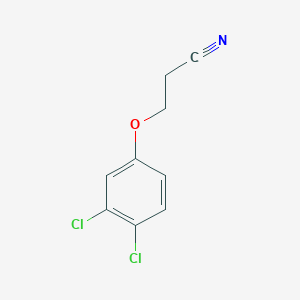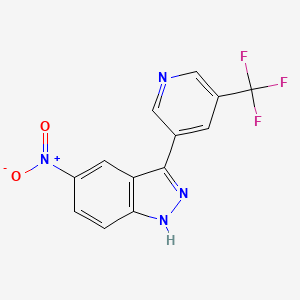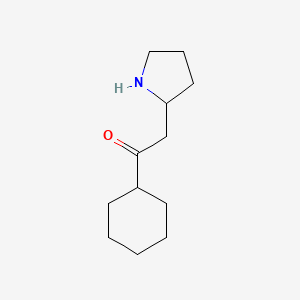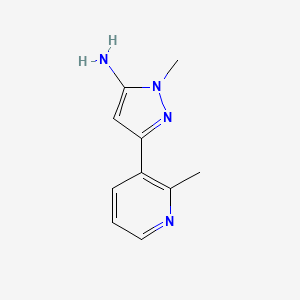
1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
Métodos De Preparación
The synthesis of 1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate catalyst to yield the desired pyrazole derivative . Industrial production methods often involve the use of amorphous carbon-supported sulfonic acid as a catalyst, which offers advantages such as low cost, non-toxicity, and stability .
Análisis De Reacciones Químicas
1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common reagents and conditions used in these reactions include ethanol as a solvent and catalysts such as amorphous carbon-supported sulfonic acid . Major products formed from these reactions include various pyrazolo[3,4-b]pyridine derivatives .
Aplicaciones Científicas De Investigación
1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
1-Methyl-3-(2-methylpyridin-3-yl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
3-(1-Methyl-2-pyrrolidinyl)pyridine:
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazole-pyridine fused ring system and are studied for their potential as therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties.
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-methyl-5-(2-methylpyridin-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-7-8(4-3-5-12-7)9-6-10(11)14(2)13-9/h3-6H,11H2,1-2H3 |
Clave InChI |
OTULHGOHBMSPAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=N1)C2=NN(C(=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13082963.png)
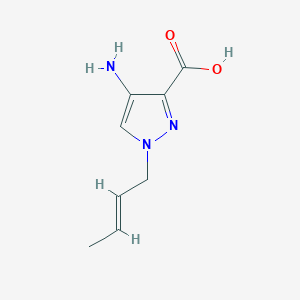
![tert-ButylN-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate](/img/structure/B13082967.png)
